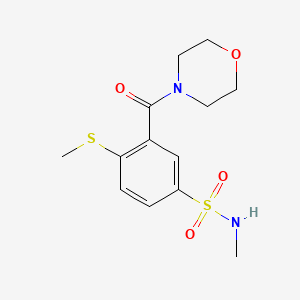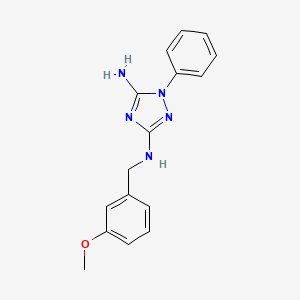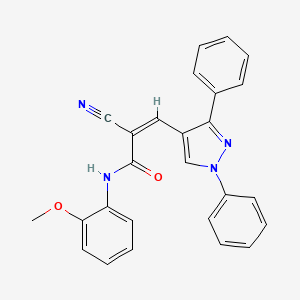![molecular formula C13H11FN2O2S B4833271 methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4833271.png)
methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate
Overview
Description
Methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate, also known as MPFA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPFA belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has also been shown to induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating.
Biochemical and Physiological Effects:
methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate in lab experiments is its potency. Studies have shown that it has potent antitumor and anti-inflammatory activity. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to using methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate in lab experiments. One limitation is its solubility, which can make it difficult to work with in certain experimental conditions. Another limitation is the lack of information about its pharmacokinetic and pharmacodynamic properties, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate. One area of research is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another area of research is to explore its potential use in combination with other anticancer or anti-inflammatory agents to enhance its efficacy.
Other future directions include investigating its potential use in other disease models, such as neurodegenerative diseases, and developing more efficient synthesis methods to improve its availability for research. Overall, methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has shown great promise as a potential therapeutic agent, and further research is needed to fully realize its potential.
Scientific Research Applications
Methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Another area of research is its potential use as an anti-inflammatory agent. methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate has been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that play a key role in inflammation. This suggests that methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-18-12(17)8-19-13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXZPPZXMJYZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4833190.png)
![1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4833193.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4833212.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
![methyl 9-methyl-2-[3-(2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833223.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4833232.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4833240.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)


![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4833288.png)